molecular formula C17H20N4OS B13367883 5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide

5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B13367883
M. Wt: 328.4 g/mol
InChI Key: LCSZHDDUWBSWIT-UHFFFAOYSA-N
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Description

5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, pyrrole groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the pyrrole groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-1-ethanol: A related compound with similar structural features but different functional groups.

    4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid: Another compound with a pyrrole ring and carboxylic acid functionality.

Uniqueness

5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its combination of a thiazole ring, multiple pyrrole groups, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

5-propan-2-yl-2-pyrrol-1-yl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H20N4OS/c1-13(2)15-14(19-17(23-15)21-10-5-6-11-21)16(22)18-7-12-20-8-3-4-9-20/h3-6,8-11,13H,7,12H2,1-2H3,(H,18,22)

InChI Key

LCSZHDDUWBSWIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)N2C=CC=C2)C(=O)NCCN3C=CC=C3

Origin of Product

United States

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